molecular formula C19H19ClFN3S2 B2878962 4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344268-77-5

4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B2878962
CAS No.: 344268-77-5
M. Wt: 407.95
InChI Key: QHANQEINTKGNAY-UHFFFAOYSA-N
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Description

The compound 4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide is a 1,2,4-triazole derivative featuring a complex substitution pattern. The triazole core is substituted at the 4-position with an ethyl group and at the 5-position with a (4-fluorobenzyl)sulfanyl moiety. Additionally, a chlorobenzyl methyl sulfide group is attached to the 3-position of the triazole ring. This structural configuration combines electron-withdrawing (fluorine, chlorine) and hydrophobic (ethyl, benzyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3S2/c1-2-24-18(13-25-11-14-3-7-16(20)8-4-14)22-23-19(24)26-12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHANQEINTKGNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications in cancer treatment, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide is C19H19ClFN3S2. The compound features a triazole ring substituted with various functional groups that contribute to its biological activity. The presence of sulfur atoms and halogen substituents (chlorine and fluorine) is significant in enhancing the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole framework exhibit notable anticancer properties. For instance, similar triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that triazole-thione compounds exhibited significant cytotoxicity with IC50 values lower than that of standard chemotherapy agents like doxorubicin .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AA-4311.61Apoptosis induction
Compound BJurkat1.98Cell cycle arrest
4-chlorobenzyl {4-ethyl...}HT29< DoxorubicinInhibition of Bcl-2

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar sulfur-containing triazoles have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
4-chlorobenzyl {4-ethyl...}Pseudomonas aeruginosaTBD

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, triazole derivatives have been explored for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways . Furthermore, the potential for these compounds to act as anti-inflammatory agents is under investigation due to their ability to modulate immune responses.

Case Studies

A recent study highlighted the synthesis and biological evaluation of several triazole derivatives, including variations of the target compound. The results indicated that modifications in the substituents significantly impacted the biological activity. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity profiles in normal cells .

Scientific Research Applications

4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide, also known as 3-([(4-Chlorobenzyl)sulfanyl]methyl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole, is a chemical compound with potential applications in various scientific fields .

Basic Information

  • CAS No : 344268-77-5
  • Molecular Formula : C19H19ClFN3S2
  • Molecular Weight : 407.96

Synonyms

  • 4-Chlorobenzyl (4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl sulfide
  • 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole
  • 4H-1,2,4-Triazole, 3-[[[(4-chlorophenyl)methyl]thio]methyl]-4-ethyl-5-[[(4-fluorophenyl)methyl]thio]-

Triazole Applications

Fluconazole analogs, which contain 1,2,4-triazole units, have been explored to address issues such as drug resistance. Modifications in the hydroxyl group, aromatic ring, and the 1,2,4-triazole unit of fluconazole have been made to create new molecules .

Thiazole Applications

Thiazole derivatives have demonstrated diverse biological activities.

  • Antimicrobial Activity: Thiazole derivatives have shown potential as antibacterial agents . Some compounds have exhibited effectiveness against S. aureus and B. thuringiensis . Certain thiazole compounds displayed antimicrobial activity in vivo, reducing MRSA in skin wounds .
  • Anticancer Activity: Thiazole-bearing heterocycles have shown anti-proliferative potentials against breast cancer (MCF-7) cell lines, human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . Phenylthiazole-incorporated quinoline derivatives have demonstrated anticancer activities against colon carcinoma HCT-15 and lung cancer NCIeH322 M .
  • Anti-tubercular Activity: Novel amino thiazoles have been produced and tested against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing excellent anti-tubercular action .
  • Other Activities: 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has exhibited antidiabetic potential and raises insulin sensitivity .

Corrosion Inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (or Identifier) Substituents on Triazole Core Key Structural Features Potential Implications
Target Compound : 4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide - 4-Ethyl
- 5-(4-Fluorobenzyl)sulfanyl
- 3-(4-Chlorobenzyl methyl sulfide)
- Balanced hydrophobic/hydrophilic profile
- Moderate steric bulk
- Halogenated aromatic rings
Enhanced membrane permeability; potential for halogen-bonding interactions .
4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole () - 4-(4-Chlorophenyl)
- 3-(2,4-Dichlorobenzyl)sulfanyl
- 5-(4-Methoxyphenyl)
- Increased lipophilicity (Cl substituents)
- Electron-donating methoxy group
Higher logP may improve bioavailability but risk toxicity; methoxy enhances π-stacking .
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () - 4-(4-Methylphenyl)
- 5-(Trifluoromethylbenzyl)sulfanyl
- Strong electron-withdrawing CF₃ group
- Methylphenyl for steric stabilization
Improved metabolic stability; CF₃ may enhance binding to hydrophobic pockets .
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide () - 4-Allyl
- 5-(4-Fluorobenzyl)sulfanyl
- 3-(Chlorobenzenesulfonamide)
- Sulfonamide group (polar)
- Allyl for conformational flexibility
Enhanced solubility; sulfonamide may enable hydrogen bonding with targets .
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide () - 4-Isopropyl
- 5-(Chlorobenzyl sulfanyl)methyl
- Bulky isopropyl group
- Thiol group
Increased steric hindrance; thiol may participate in redox reactions .

Structural and Functional Analysis

Substituent Effects on Electronic Properties :

  • The target compound features a 4-fluorobenzylsulfanyl group, which introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (CF₃) group in . This difference may influence binding affinities to enzymes or receptors requiring halogen interactions .
  • Compounds with methoxyphenyl substituents () exhibit electron-donating properties, enhancing π-π stacking in aromatic systems, whereas the chlorobenzyl groups in the target compound prioritize halogen-mediated interactions .

The allyl group in introduces conformational flexibility, which may improve adaptability in binding pockets compared to the rigid benzyl groups in the target compound .

Solubility and Bioavailability :

  • The sulfonamide group in enhances water solubility, a critical factor for oral bioavailability, whereas the sulfide and thiol groups in the target compound and may reduce solubility but increase membrane permeability .

Research Findings and Trends

  • Halogenation : Chlorine and fluorine substituents are prevalent in analogs, suggesting their importance in enhancing stability and target engagement via halogen bonds .
  • Triazole Core Modifications : Substitutions at the 3- and 5-positions of the triazole ring are critical for modulating activity. For example, sulfanyl groups (e.g., ) are common, likely due to their role in disulfide bond formation or metal chelation .

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